molecular formula C11H10FNO2 B11896452 Ethyl 3-Fluoroindole-2-carboxylate

Ethyl 3-Fluoroindole-2-carboxylate

Cat. No.: B11896452
M. Wt: 207.20 g/mol
InChI Key: JFQGDSICMDTBII-UHFFFAOYSA-N
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Description

Ethyl 3-Fluoroindole-2-carboxylate: is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems in natural products and drugs, known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-Fluoroindole-2-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, where reaction parameters such as temperature, pressure, and reaction time are carefully controlled.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-Fluoroindole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or organometallic compounds.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 3-Fluoroindole-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-Fluoroindole-2-carboxylate involves its interaction with specific molecular targets. The fluoro group enhances its binding affinity to enzymes and receptors, leading to various biological effects. The compound can inhibit or activate specific pathways, depending on its structure and the target molecule .

Comparison with Similar Compounds

  • Ethyl 3-Bromoindole-2-carboxylate
  • Ethyl 5-Fluoroindole-2-carboxylate
  • Methyl 3-Fluoroindole-2-carboxylate

Comparison: this compound is unique due to the presence of the fluoro group at the third position, which significantly influences its chemical reactivity and biological activity. Compared to its brominated or methylated counterparts, the fluoro derivative exhibits distinct properties, such as increased stability and enhanced binding affinity to biological targets .

Biological Activity

Ethyl 3-Fluoroindole-2-carboxylate is a notable compound in medicinal chemistry, primarily due to its diverse biological activities, including antiviral, anticancer, and antimicrobial properties. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features an indole ring system with a fluorine atom and a carboxylate group, which enhances its reactivity and potential biological activity. The molecular formula is C10H8FNO2C_{10}H_{8}FNO_{2} with a molecular weight of 195.18 g/mol.

Property Value
Molecular FormulaC10H8FNO2C_{10}H_{8}FNO_{2}
Molecular Weight195.18 g/mol
Structural FeaturesIndole ring with fluorine

The biological activity of this compound is attributed to its interaction with specific molecular targets. The presence of the fluorine atom enhances its binding affinity to various enzymes and receptors. This compound can modulate several biochemical pathways, leading to its observed pharmacological effects.

Biological Activities

  • Antiviral Activity :
    • Research indicates that this compound exhibits significant antiviral properties, particularly against RNA viruses. Its mechanism involves inhibiting viral replication by targeting viral proteins or interfering with the host's cellular machinery necessary for viral propagation.
  • Anticancer Activity :
    • Several studies have demonstrated the compound's antiproliferative effects against various cancer cell lines. For instance, derivatives containing indole structures have shown GI50 values ranging from 26 nM to 86 nM, indicating potent activity against cancer cells . The compound's ability to inhibit key signaling pathways involved in cancer cell survival and proliferation has been well-documented.
  • Antimicrobial Properties :
    • This compound also displays antimicrobial activity, making it a candidate for developing new antibiotics. Its effectiveness against certain bacterial strains has been noted in preliminary studies.

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications on the indole core significantly influence the biological activity of this compound. The introduction of different substituents at specific positions on the indole ring can enhance or diminish its efficacy against various targets:

Substituent Position Effect on Activity
C3Enhances binding affinity to targets
C5Modulates potency against cancer cells
C6Influences antimicrobial efficacy

Case Studies

  • Antiproliferative Activity :
    In a study assessing the antiproliferative effects of various indole derivatives, this compound was found to inhibit cell growth in multiple cancer lines effectively. The IC50 values ranged significantly, indicating varying potency depending on the specific cellular context .
  • HIV Integrase Inhibition :
    A recent investigation into indole derivatives demonstrated that modifications similar to those in this compound led to enhanced inhibition of HIV integrase, suggesting potential applications in antiviral drug development .

Properties

IUPAC Name

ethyl 3-fluoro-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO2/c1-2-15-11(14)10-9(12)7-5-3-4-6-8(7)13-10/h3-6,13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQGDSICMDTBII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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